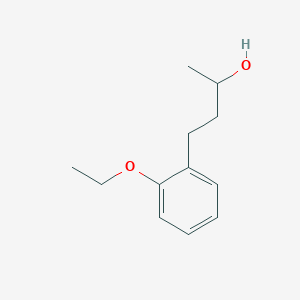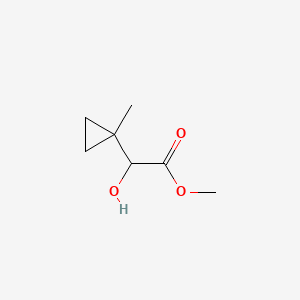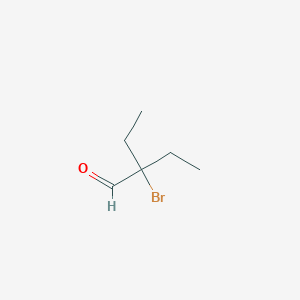
2-Bromo-2-ethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-ethylbutanal is an organic compound that belongs to the class of aldehydes It contains a bromine atom and an ethyl group attached to the second carbon of the butanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2-ethylbutanal can be synthesized through several methods. One common approach involves the bromination of 2-ethylbutanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-ethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 2-Bromo-2-ethylbutanoic acid.
Reduction: 2-Bromo-2-ethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-2-ethylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-ethylbutanal involves its reactivity with various biological and chemical targets. The bromine atom and aldehyde group play crucial roles in its interactions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The aldehyde group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylbutane: Similar in structure but lacks the aldehyde group.
2-Bromo-2-methylpropanal: Contains a similar bromine and aldehyde functional group but with a different carbon chain structure.
Uniqueness
2-Bromo-2-ethylbutanal is unique due to the presence of both a bromine atom and an aldehyde group on the same carbon chain
Propriétés
IUPAC Name |
2-bromo-2-ethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-3-6(7,4-2)5-8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFHXKBEDDKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

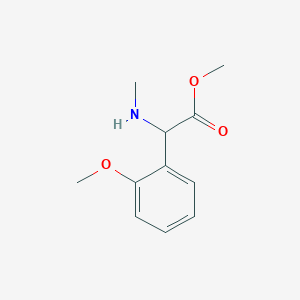
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

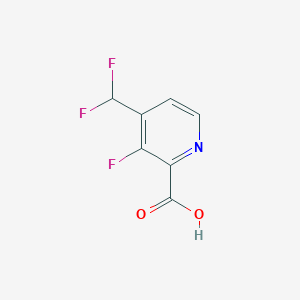
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
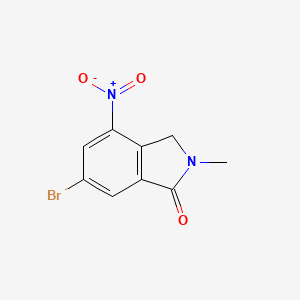
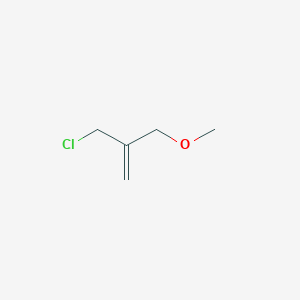
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
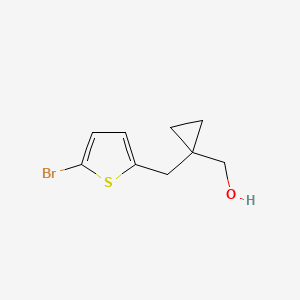
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
